N'-(4-CHLOROBENZENESULFONYL)-4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 4-(2,4-dichlorophenoxy)butanoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemicals with specific properties for industrial applications
Wirkmechanismus
The mechanism of action of 4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy and chloro groups.
2,4-Dichlorophenol: An intermediate in the synthesis of various chemicals with similar structural features.
Dichlorophen: A compound with antimicrobial properties, sharing similar chloro and phenoxy groups.
Uniqueness
4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15Cl3N2O4S |
---|---|
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
N//'-(4-chlorophenyl)sulfonyl-4-(2,4-dichlorophenoxy)butanehydrazide |
InChI |
InChI=1S/C16H15Cl3N2O4S/c17-11-3-6-13(7-4-11)26(23,24)21-20-16(22)2-1-9-25-15-8-5-12(18)10-14(15)19/h3-8,10,21H,1-2,9H2,(H,20,22) |
InChI-Schlüssel |
KVELFTVEIMFHEN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.